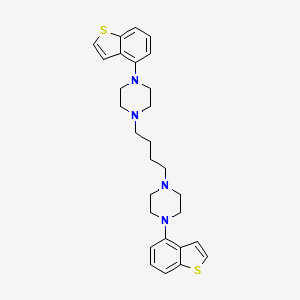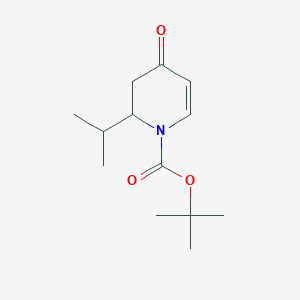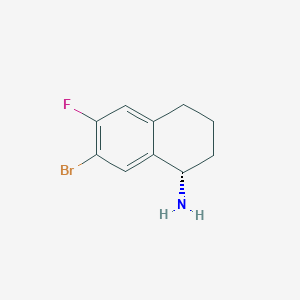methylidene}aminothiophene-2-carboxylate](/img/structure/B13056605.png)
(Z)-{[2-(4-methoxyphenyl)cyclopropyl](phenyl)methylidene}aminothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a methoxyphenyl group, and a thiophene carboxylate moiety, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyphenyl intermediates. These intermediates are then reacted with thiophene-2-carboxylate under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropyl bromide, 4-methoxyphenylboronic acid, and thiophene-2-carboxylic acid. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and quality control measures to verify the compound’s structure and composition.
Chemical Reactions Analysis
Types of Reactions
(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
Chemistry
In chemistry, (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate is used as a model compound to study reaction mechanisms and the effects of different functional groups on chemical reactivity.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids. Its unique structure allows for the exploration of binding affinities and the development of new biochemical assays.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Researchers may study its effects on cellular pathways and its potential as a lead compound for drug development.
Industry
In industrial applications, (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.
Properties
Molecular Formula |
C22H18NO3S- |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C22H19NO3S/c1-26-16-9-7-14(8-10-16)17-13-18(17)20(15-5-3-2-4-6-15)23-19-11-12-27-21(19)22(24)25/h2-12,17-18H,13H2,1H3,(H,24,25)/p-1 |
InChI Key |
MVMWXAVSPAGSHI-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=NC3=C(SC=C3)C(=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056530.png)
![5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13056534.png)
![4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{(Z)-2-[4-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B13056539.png)

![4-chloro-N-[(7E)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B13056553.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate](/img/structure/B13056563.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056574.png)
![2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride](/img/structure/B13056580.png)
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056582.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13056589.png)

![(E)-1-(2-methylpropane-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13056598.png)

![Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate](/img/structure/B13056609.png)
